
Application Notes and Protocols: Assessing the
Effect of Elacridar on Drug Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Elacridar

Cat. No.: B1662867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-

binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer

Resistance Protein (BCRP/ABCG2).[1][2] These transporters are expressed in various tissues,

including the gastrointestinal tract, blood-brain barrier, and tumor cells, where they function as

efflux pumps, actively extruding a wide range of xenobiotics, including many therapeutic drugs.

[3][4] This efflux mechanism can significantly reduce the intracellular concentration of drugs,

leading to decreased efficacy and the development of multidrug resistance (MDR) in cancer.[5]

[6]

These application notes provide a comprehensive overview and detailed protocols for

assessing the in vitro and in vivo effects of Elacridar on the uptake and efficacy of drugs that

are substrates of P-gp and/or BCRP.

Mechanism of Action
P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to

transport substrates out of the cell, against a concentration gradient.[4] This active efflux

reduces the intracellular accumulation of substrate drugs, thereby limiting their therapeutic

effect. Elacridar inhibits this process by binding to the transporters, likely at an allosteric site,

which modulates their ATPase activity and prevents the conformational changes necessary for
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drug efflux.[7] By inhibiting P-gp and BCRP, Elacridar can restore the sensitivity of resistant

cells to chemotherapeutic agents and enhance the penetration of drugs into sanctuary sites like

the brain.[1][8]

Signaling Pathway of P-gp/BCRP Mediated Drug Efflux
and Inhibition by Elacridar
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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